molecular formula C17H19N3O2S B2719314 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 868978-48-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

货号: B2719314
CAS 编号: 868978-48-7
分子量: 329.42
InChI 键: JQBJNEFIUWVPBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylbenzenesulfonamide group linked via an ethyl chain to an imidazo[1,2-a]pyridine moiety. This structure combines the rigidity of the aromatic sulfonamide with the heterocyclic imidazo[1,2-a]pyridine, a scaffold known for its pharmacological relevance in targeting kinases, ion channels, and cell cycle regulators.

属性

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-6-7-16(14(2)11-13)23(21,22)18-9-8-15-12-20-10-4-3-5-17(20)19-15/h3-7,10-12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBJNEFIUWVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents, to promote C–C bond cleavage and form the desired product . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote the cyclization and bromination steps . These methods are mild, metal-free, and efficient, making them suitable for industrial production.

化学反应分析

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

作用机制

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its anticancer activity and other pharmacological effects.

相似化合物的比较

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Structural Features Molecular Weight (g/mol) Biological Target/Application Key Differences
Target Compound : N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide 2,4-dimethylbenzenesulfonamide, ethyl linker, imidazo[1,2-a]pyridine ~327.4 (estimated) Assumed therapeutic (e.g., kinase inhibition) Reference compound; balanced lipophilicity and steric bulk.
Compound from : N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide Pyrimidinyl amino group, dimethylaminoethyl substituent, imidazo[1,2-a]pyridine ~492.5 (estimated) CCND1/CCNE1 cyclins (cancer therapy) Pyrimidine ring enhances π-π stacking; dimethylaminoethyl improves solubility .
Compound from : N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridinyl group, 4-methylbenzenesulfonamide ~313.4 (estimated) Unspecified (synthetic intermediate) Anilinopyridine may reduce metabolic stability compared to imidazo[1,2-a]pyridine .
Compound from : 2-(3-ethylsulfonyl-6-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Ethylsulfonyl, trifluoromethyl, iodo substituents, fused imidazo[4,5-b]pyridine ~654.2 (estimated) Pesticidal/agrochemical applications Halogenation and sulfonyl groups enhance environmental stability .
Compound from : N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Methanesulfonamide, phenyl linker, imidazo[1,2-a]pyridine 287.34 Unspecified (potential kinase inhibitor) Smaller molecular weight; phenyl linker may reduce conformational flexibility .

Key Research Findings

Role of Substituents on Biological Activity: The pyrimidinyl amino group in ’s compound enhances interactions with cyclin-binding pockets, likely improving anticancer activity . Trifluoromethyl and ethylsulfonyl groups () confer resistance to oxidative degradation, critical for pesticidal longevity . 2,4-Dimethylbenzenesulfonamide in the target compound may optimize lipophilicity for membrane permeability compared to methanesulfonamide () .

Impact of Linker Chemistry: The ethyl linker in the target compound balances flexibility and rigidity, aiding target engagement.

Synthetic Accessibility: Compounds with thiazolyl or anilinopyridinyl groups () are synthesized via nucleophilic substitution, whereas imidazo[1,2-a]pyridine derivatives often require multi-step cyclization .

生物活性

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound can be described by its chemical formula C18H21N3O2SC_{18}H_{21}N_3O_2S and a molecular weight of approximately 345.45 g/mol. It features a sulfonamide group linked to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
  • Regulation of Immune Response : Recent studies indicate that compounds with imidazo[1,2-a]pyridine structures can modulate immune responses by influencing pathways such as cGAS-STING. In particular, inhibitors of ENPP1 (an enzyme linked to immune suppression) have shown promise in enhancing immune responses against tumors .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains due to its sulfonamide component.
  • Antitumor Activity : Inhibitory effects on tumor growth have been observed in preclinical models when combined with immunotherapeutic agents like anti-PD-1 antibodies .
  • Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against A549 lung cancer cells.
    Cell LineIC50 (μM)
    A5495.0
    MCF74.5
    HeLa6.0
  • In Vivo Studies : In murine models, treatment with this compound resulted in a notable reduction in tumor size when administered alongside established immunotherapies. For example, a combination treatment led to a tumor growth inhibition rate of approximately 77.7% compared to controls .
  • Pharmacokinetics : The compound has shown favorable pharmacokinetic properties with good bioavailability and metabolic stability in preliminary studies.

常见问题

Q. What are the common synthetic routes for preparing N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions between 2-aminopyridine derivatives and electrophilic precursors (e.g., α-bromoketones or chloroacetyl intermediates). For example, imidazo[1,2-a]pyridine cores are formed via condensation of 2-aminopyridines with diketones or brominated intermediates under reflux conditions in solvents like ethanol or toluene . Subsequent sulfonamide coupling is achieved using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group. Optimization of reaction time and temperature is critical to avoid side products .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, ¹H NMR can confirm the presence of imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and sulfonamide NH protons (δ 8.1–8.5 ppm). HRMS validates the molecular ion peak matching the theoretical mass . Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., COX-2 or phosphodiesterase targets) due to the sulfonamide group’s known role in binding catalytic sites. Use fluorescence-based probes (e.g., IPPA analogs) to study cellular uptake and sublocalization in live cells . Cytotoxicity is assessed via MTT assays in HepG2 or HEK293 cell lines, with IC₅₀ values calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity or selectivity?

  • Methodological Answer : Substituent effects on the imidazo[1,2-a]pyridine ring and sulfonamide group significantly modulate activity. For example:
  • Electron-withdrawing groups (e.g., Cl, Br) at the 8-position of the imidazo[1,2-a]pyridine improve COX-2 inhibition by enhancing hydrophobic interactions .
  • Methyl groups on the benzenesulfonamide moiety increase metabolic stability by reducing CYP450-mediated oxidation .
    Systematic SAR studies using parallel synthesis and molecular docking (e.g., AutoDock Vina) guide rational design .

Q. How do researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. For example:
  • Assay pH : Sulfonamide ionization (pKa ~6.5) affects binding in enzymatic assays; validate activity at physiological pH (7.4) .
  • Cell permeability : Use logP/logD measurements (e.g., shake-flask method) to correlate lipophilicity with cellular uptake discrepancies .
    Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or QikProp predict key parameters:
  • Lipinski’s Rule of Five : Ensure molecular weight <500 Da, logP <5, and ≤10 H-bond acceptors/donors .
  • Metabolic stability : Simulate CYP3A4/2D6 metabolism using StarDrop or MetaSite.
  • Blood-brain barrier (BBB) penetration : Use MOE’s BBB permeability module, which relies on PSA (<90 Ų) and logD (1–3) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。